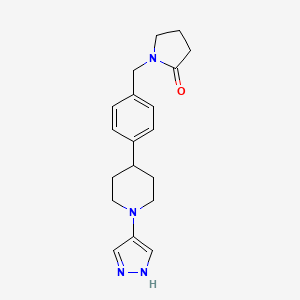
20-HETE inhibitor-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-Hydroxyeicosatetraenoic acid (20-HETE) inhibitor-1 is a compound that selectively inhibits the synthesis of 20-HETE, a potent vasoactive eicosanoid. 20-HETE plays a crucial role in regulating vascular tone, endothelial function, and blood pressure. It is involved in various physiological and pathological processes, including hypertension, atherosclerosis, and ischemia-induced angiogenesis .
准备方法
The synthesis of 20-HETE inhibitor-1 involves several steps. One of the common synthetic routes includes the reaction of N-hydroxy-N’-(4-butyl-2-methylphenyl)-formamidine with specific reagents under controlled conditions. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
20-HETE inhibitor-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
20-HETE inhibitor-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of 20-HETE synthesis and its effects on various biochemical pathways. In biology, it is used to investigate the role of 20-HETE in cellular processes such as cell proliferation, migration, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for treating conditions like hypertension, stroke, and myocardial infarction. In industry, it is used in the development of new drugs and therapeutic agents targeting the 20-HETE pathway .
作用机制
20-HETE inhibitor-1 exerts its effects by selectively inhibiting the enzyme cytochrome P450 4A, which is responsible for the synthesis of 20-HETE from arachidonic acid. By inhibiting this enzyme, this compound reduces the levels of 20-HETE, thereby modulating its effects on vascular tone, endothelial function, and blood pressure. The molecular targets involved include the cytochrome P450 4A enzyme and the G-protein-coupled receptor GPR75 .
相似化合物的比较
20-HETE inhibitor-1 is unique in its high selectivity and potency in inhibiting 20-HETE synthesis. Similar compounds include HET0016, which also inhibits 20-HETE synthesis but with different selectivity and potency profiles. Other similar compounds include synthetic 20-HETE agonist analogues like 20-5,14-HEDE and 20-5,14-HEDGE, and 20-HETE receptor blockers like AAA and 20-SOLA .
属性
分子式 |
C19H24N4O |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
1-[[4-[1-(1H-pyrazol-4-yl)piperidin-4-yl]phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H24N4O/c24-19-2-1-9-23(19)14-15-3-5-16(6-4-15)17-7-10-22(11-8-17)18-12-20-21-13-18/h3-6,12-13,17H,1-2,7-11,14H2,(H,20,21) |
InChI 键 |
RLTAZVHOKWJQPP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C3CCN(CC3)C4=CNN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


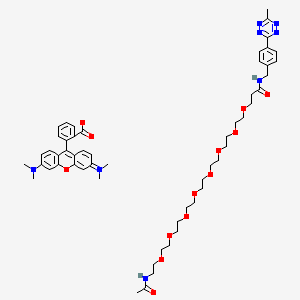
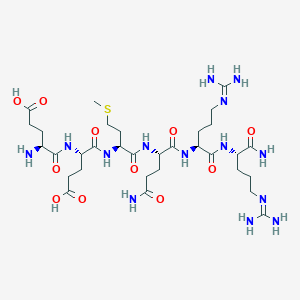
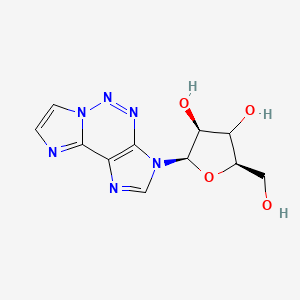
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)

![cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid](/img/structure/B12377350.png)
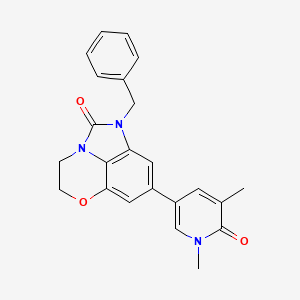

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
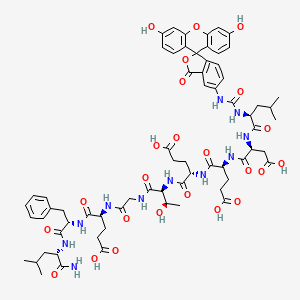
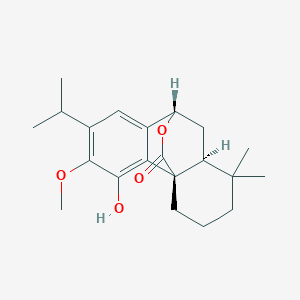
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)

